molecular formula C4Cl2F8 B1293503 1,4-Dichloro-1,1,2,2,3,3,4,4-octafluorobutane CAS No. 355-24-8

1,4-Dichloro-1,1,2,2,3,3,4,4-octafluorobutane

Cat. No. B1293503
CAS RN: 355-24-8
M. Wt: 270.93 g/mol
InChI Key: LGBGVSJBKFDYKH-UHFFFAOYSA-N
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Description

The compound 1,4-Dichloro-1,1,2,2,3,3,4,4-octafluorobutane is a fluorinated organic molecule that is of interest due to its potential applications in various chemical reactions and material science. While the provided papers do not directly discuss this compound, they do provide insights into related fluorinated compounds and their synthesis, structure, and reactivity, which can be informative for understanding the properties and potential uses of 1,4-Dichloro-1,1,2,2,3,3,4,4-octafluorobutane.

Synthesis Analysis

The synthesis of related fluorinated compounds involves the reaction of chlorinated or fluorinated phosphazenes with fluorinated diols or silyl derivatives. For instance, the reaction of octachlorocyclotetraphosphazene with the sodium derivative of 2,2,3,3-tetrafluorobutane-1,4-diol in THF solution at room temperature produced various spiro and ansa derivatives . Another synthesis approach for a related compound, 1,4-bis(trimethylsilyl)octafluorobutane, involved a high-yielding protocol on a multi-gram scale, with the determination of its single crystal X-ray structure . These methods could potentially be adapted for the synthesis of 1,4-Dichloro-1,1,2,2,3,3,4,4-octafluorobutane by considering the reactivity of the chloro and fluoro substituents.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often determined using X-ray crystallography. For example, the single crystal X-ray structure of 1,4-bis(trimethylsilyl)octafluorobutane was determined due to its relatively high melting point . This technique could be employed to elucidate the molecular structure of 1,4-Dichloro-1,1,2,2,3,3,4,4-octafluorobutane, providing insights into its geometric configuration and electronic environment.

Chemical Reactions Analysis

The reactivity of fluorinated compounds can vary significantly. The compound 1,4-bis(trimethylsilyl)octafluorobutane was found to react with fluoride and alkoxide sources to form H(CF2)4H, and under specific conditions, it formed a bis-cuprate dianion with unique counter-cations . These findings suggest that 1,4-Dichloro-1,1,2,2,3,3,4,4-octafluorobutane may also exhibit interesting reactivity patterns, which could be explored in further studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by their molecular structure and substituents. For instance, the high melting point of 1,4-bis(trimethylsilyl)octafluorobutane facilitated its structural determination . The presence of fluorine atoms typically imparts compounds with unique properties such as high thermal stability and chemical inertness. These properties would be relevant to 1,4-Dichloro-1,1,2,2,3,3,4,4-octafluorobutane and could be investigated through experimental studies.

Scientific Research Applications

For example, dichlorocyclohexanes, which are structurally similar to the compound you mentioned, are often used in studies of stereochemistry . They can exist as various isomers, each with different properties, and studying these isomers can provide valuable insights into the principles of stereochemistry .

Another similar compound, 1,2-dichlorobenzene, is used as a precursor chemical in the synthesis of agrochemicals, as a solvent for dissolving and working with fullerenes, as an insecticide, and in softening and removing carbon-based contamination on metal surfaces .

Another similar compound, 1,2-dichlorobenzene , is used in various applications :

  • It is used as a precursor chemical in the synthesis of agrochemicals .
  • It is used as a solvent for dissolving and working with fullerenes .
  • It is used as an insecticide .
  • It is used in softening and removing carbon-based contamination on metal surfaces .

Another similar compound, 1,2-dichlorobenzene , is used in various applications :

  • It is used as a precursor chemical in the synthesis of agrochemicals .
  • It is used as a solvent for dissolving and working with fullerenes .
  • It is used as an insecticide .
  • It is used in softening and removing carbon-based contamination on metal surfaces .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. In general, care should be taken when handling organofluorine compounds due to their potential reactivity .

Future Directions

The study and application of organofluorine compounds is a vibrant field of research, with new synthetic methods and applications being developed .

properties

IUPAC Name

1,4-dichloro-1,1,2,2,3,3,4,4-octafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl2F8/c5-3(11,12)1(7,8)2(9,10)4(6,13)14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBGVSJBKFDYKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)Cl)(F)F)(C(F)(F)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl2F8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188994
Record name 1,4-Dichloro-1,1,2,2,3,3,4,4-octafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dichloro-1,1,2,2,3,3,4,4-octafluorobutane

CAS RN

355-24-8
Record name 1,4-Dichloro-1,1,2,2,3,3,4,4-octafluorobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355-24-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dichloro-1,1,2,2,3,3,4,4-octafluorobutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dichloro-1,1,2,2,3,3,4,4-octafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dichloro-1,1,2,2,3,3,4,4-octafluorobutane
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